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Strontium telluride

Cat. No.: B1619863
CAS No.: 12040-08-3
M. Wt: 215.2 g/mol
InChI Key: AMFBHLUXSAEGHH-UHFFFAOYSA-N
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Description

Overview of Strontium Telluride's Significance in Materials Science

This compound (SrTe) is a semiconductor compound composed of strontium and tellurium with the chemical formula SrTe. ontosight.airesearchgate.net It belongs to the family of alkaline earth chalcogenides and crystallizes in a face-centered cubic (rock salt) structure under ambient conditions. aip.orgaip.org The significance of this compound in materials science stems from its unique electronic, optical, and thermal properties, which make it a promising candidate for a variety of technological applications. ontosight.ai

The compound is noted for its narrow bandgap, which allows it to be used in optoelectronic devices such as photodetectors and solar cells. ontosight.ai Furthermore, its properties make it a subject of investigation for applications in light-emitting diodes and laser diodes. aip.org One of the most researched areas for SrTe is in the field of thermoelectrics. researchgate.net Thermoelectric materials can convert heat energy directly into electrical energy and vice versa. This compound has been shown to have a high Seebeck coefficient and good electrical conductivity, which are key parameters for efficient thermoelectric materials. ontosight.ai Research has demonstrated that creating nanostructures of this compound within other materials, such as lead telluride (PbTe), can significantly enhance the thermoelectric figure of merit (ZT), a key indicator of performance. researchgate.netacs.org This has opened up possibilities for its use in waste heat recovery systems, for instance, in vehicle exhausts and industrial processes. researchgate.net

Recent research has also explored the potential of this compound as a topological material. aip.orgaip.org Under high pressure, SrTe undergoes a phase transition and is predicted to exhibit properties of a topological nodal-line semimetal. aip.orgaip.org This has positioned this compound at the forefront of research into new states of quantum matter. Additionally, the synthesis of this compound nanostructures, such as nanoballs and nanosheets, has shown potential for applications in electrocatalysis. researchgate.netchemicalbook.comresearchgate.net

Historical Development of this compound Investigations

The investigation of this compound is built upon the historical discovery and characterization of its constituent elements, strontium and tellurium. Strontium was first identified as a new element in 1790 by Adair Crawford and William Cruickshank in a mineral from a lead mine in Strontian, Scotland. nih.gov The metallic form of strontium was later isolated by Sir Humphry Davy in 1808. americanelements.com Tellurium was discovered in 1782 by Franz-Joseph Müller von Reichenstein in Transylvania, and it was named by Martin Heinrich Klaproth in 1798. americanelements.com

Early studies on alkaline earth chalcogenides, including this compound, were often part of broader investigations into the properties of II-VI semiconductors. The synthesis of this compound can be achieved through methods such as the direct reaction of strontium and tellurium powders at high temperatures in an inert atmosphere. aip.orgchemicalbook.com For instance, heating the elements to 750 °C is sufficient for a complete reaction. aip.org Another method involves reacting stoichiometric quantities of the elements in a graphite (B72142) crucible under vacuum at 480 °C for 48 hours. aip.org

The scientific literature on this compound was initially scattered. aip.org However, with the advent of advanced material synthesis techniques like molecular-beam epitaxy (MBE) in the latter half of the 20th century, more controlled studies on thin films and heterostructures involving SrTe became possible. aip.orgnist.gov A notable study in 1987 reported the growth of lead this compound (Pb₁₋ₓSrₓTe) alloys by MBE, investigating their structural and optical properties for potential use in long-wavelength diode lasers. nist.gov This marked a significant step in exploring the practical applications of SrTe-containing materials.

Current Paradigms and Research Frontiers in this compound

Current research on this compound is focused on several key areas, primarily driven by its potential in energy conversion and advanced electronics.

Thermoelectric Applications: A major frontier is the enhancement of the thermoelectric properties of materials by incorporating this compound nanostructures. The concept of an "all-scale hierarchical architecture" in materials, where features from the nanoscale to the macroscale are engineered to scatter phonons and reduce thermal conductivity without significantly affecting electrical conductivity, has led to record-high ZT values in systems like PbTe-SrTe. Researchers have achieved a ZT value of up to 2.2 in a p-type PbTe matrix with SrTe nanoinclusions. acs.org The addition of other elements, such as manganese, to the PbTe-SrTe system has been shown to further modify the band structure and enhance the thermoelectric performance. nsf.govcambridge.org Computational studies, using advanced methods like the HSE hybrid functional and Wannier interpolation, are being employed to accurately predict and understand the thermoelectric properties of SrTe under various conditions, such as compressive strain. researchgate.netfrontiersin.org

Topological Properties: Another significant research direction is the exploration of this compound as a topological material. Theoretical calculations predict that under high pressure (around 14.7 GPa), SrTe undergoes a structural phase transition from the B1 (NaCl-type) to the B2 (CsCl-type) structure. aip.orgaip.orgresearchgate.net In this high-pressure B2 phase, SrTe is predicted to become a topological nodal-line semimetal, a state of matter characterized by protected conducting states. aip.orgaip.org This discovery opens up possibilities for using SrTe in the development of novel quantum devices.

Nanostructures and Synthesis: The synthesis of this compound at the nanoscale is a rapidly advancing field. Hydrothermal methods have been successfully used to create SrTe nanoballs, which have shown promise as efficient electrocatalysts for the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production. researchgate.netresearchgate.net First-principles calculations are also used to study the electronic and optical properties of SrTe nanosheets, predicting their potential for use in optoelectronic and nanoelectronic devices. researchgate.net Advanced synthesis techniques like molecular beam epitaxy continue to be refined for growing high-quality SrTe thin films and heterostructures for various electronic applications. ontosight.aiaip.org

Data Tables

Physical and Chemical Properties of this compound

PropertyValueSource(s)
Chemical FormulaSrTe ontosight.airesearchgate.net
Molecular Weight215.22 g/mol americanelements.com
Crystal StructureFace-centered cubic (rock salt, B1) ontosight.aiaip.org
Lattice Constant (a)6.660 Å aip.orgresearchgate.net
Density4.83 g/cm³ aip.org
Melting Point~1140 °C ontosight.ai
Decomposition Temperature1605 °C aip.org
Band Gap (Indirect)1.23 eV (B2 phase) - 2.83 eV aip.orgresearchgate.net
Refractive Index2.408 aip.org

Thermoelectric Properties of this compound Systems

Material SystemDopingTemperature (K)Seebeck Coefficient (μV/K)Electrical Conductivity (S/cm)Thermal Conductivity (W/m·K)ZTSource(s)
PbTe-SrTe1% Na₂Te~710-815---~1.3 researchgate.net
PbTe-8%SrTeNa-doped923->30 μW cm⁻¹ K⁻² (Power Factor)-2.5 americanelements.com
SrTe (monolayer)->600--->0.8 sci-hub.se
SrTe (bulk)n-type (10²⁰ cm⁻³)1200--8.100.95 researchgate.netamericanelements.com
PbTe-SrTe-4%MnTeNa-doped----1.98 nsf.govcambridge.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula SrTe B1619863 Strontium telluride CAS No. 12040-08-3

Properties

IUPAC Name

tellanylidenestrontium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/Sr.Te
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFBHLUXSAEGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Sr]=[Te]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

SrTe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1065211
Record name Strontium telluride (SrTe)
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Molecular Weight

215.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

12040-08-3
Record name Strontium telluride (SrTe)
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Record name Strontium telluride (SrTe)
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Record name Strontium telluride (SrTe)
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Synthesis Methodologies for Strontium Telluride

Bulk Strontium Telluride Synthesis

Solid-State Reaction Techniques for this compound

A principal method for synthesizing bulk this compound is through solid-state reaction. ontosight.ai This technique involves the direct reaction of strontium and tellurium powders at elevated temperatures. ontosight.ai The process is typically carried out in a controlled environment to prevent oxidation and ensure the formation of the desired stoichiometric compound. ontosight.ai While conceptually straightforward, achieving high purity and homogeneity can necessitate multiple grinding and heating cycles to ensure complete reaction between the constituent elements. Another approach within solid-state synthesis involves the fusion of binary chalcogenides or the reductive chalcogenation of oxides. uni-stuttgart.de Mechanochemical synthesis, a subset of solid-state reaction that uses mechanical energy from milling to induce chemical transformations, has also been explored for producing transition metal tellurides and could be applicable to SrTe. rsc.org

High-Temperature Synthesis Approaches for Complex Strontium Tellurides

For more complex tellurides incorporating strontium, high-temperature synthesis routes are employed. These methods are essential for creating materials with intricate crystal structures and tailored properties. For instance, the synthesis of oxide tellurides like Sr₂MnO₂Cu₂₋ₓTe₂ and Sr₂CoO₂Cu₂Te₂ is achieved through a conventional high-temperature solid-state reaction. acs.org This process involves grinding stoichiometric ratios of precursor materials, such as strontium oxide (SrO), manganese (Mn) or cobalt (Co), copper (Cu), and tellurium (Te), pelletizing the mixture, and heating it in sealed, evacuated silica (B1680970) tubes. acs.org The synthesis of (Sr₀.₂La₀.₂Nd₀.₂Sm₀.₂Eu₀.₂)TiO₃, a high-entropy strontium titanate, utilizes a high-pressure and high-temperature (HPHT) method to create complex ceramic materials. oaepublish.com

A notable example is the synthesis of Ba₁₅Zr₁₄Te₄₂, a complex ternary telluride, which is produced through high-temperature reactions of the elemental constituents. researchgate.net This highlights a common strategy for creating novel telluride compounds with complex crystal structures. researchgate.net

Halogenide-Flux Methods for Quaternary Strontium Tellurides (e.g., SrLnCuTe₃)

The halogenide-flux method has proven to be a highly effective technique for synthesizing single crystals of quaternary strontium tellurides, such as those in the SrLnCuTe₃ series (where Ln represents a lanthanide element like Sm, Gd, Tb, Dy, Tm, or Lu). uni-stuttgart.deresearchgate.netdntb.gov.uauni-stuttgart.de This method involves reacting the elemental constituents (strontium, a lanthanide, copper, and tellurium) in the presence of a molten salt flux, typically a cesium halide like CsI. uni-stuttgart.de The synthesis is carried out in sealed silica ampoules under vacuum at temperatures around 1070 K to 1120 K. uni-stuttgart.deresearchgate.netmdpi.com The flux serves as a solvent, facilitating the transport of reactants and promoting crystal growth at temperatures lower than those required for direct solid-state reactions. uni-stuttgart.de This approach has been instrumental in producing high-quality single crystals of these complex quaternary tellurides, which crystallize in orthorhombic space groups such as Pnma or Cmcm, depending on the specific lanthanide element used. uni-stuttgart.deresearchgate.netdntb.gov.uauni-stuttgart.de

Interactive Data Table: Synthesis Parameters for Quaternary Strontium Tellurides (SrLnCuTe₃)

Compound SeriesSynthesis MethodFluxTemperature (K)Crystal SystemSpace GroupReference
SrLnCuTe₃ (Ln = Sm, Gd, Tb)Halogenide-FluxCsI1070 - 1120OrthorhombicPnma uni-stuttgart.deresearchgate.netdntb.gov.uauni-stuttgart.de
SrLnCuTe₃ (Ln = Dy-Tm, Lu)Halogenide-FluxCsI1070 - 1120OrthorhombicCmcm uni-stuttgart.deresearchgate.netdntb.gov.uauni-stuttgart.de

Thin Film and Nanostructure Fabrication of this compound

The fabrication of this compound as thin films and nanostructures is crucial for its integration into electronic and optoelectronic devices.

Molecular Beam Epitaxy (MBE) of this compound Thin Films

Molecular Beam Epitaxy (MBE) is a sophisticated technique for growing high-quality, single-crystal thin films with atomic-level precision. ontosight.aistanford.edu In the context of tellurides, MBE has been successfully used to grow thin films of materials like TmTe and SnTe. aip.orgaip.orgresearchgate.net For the growth of this compound films, MBE would involve the co-evaporation of high-purity strontium and tellurium from effusion cells in an ultra-high vacuum environment onto a suitable substrate. ontosight.aiaip.org The precise control over the flux of the elemental sources and the substrate temperature allows for the epitaxial growth of SrTe layers. aip.org This method is advantageous for creating films with sharp interfaces and controlled doping, which are essential for advanced electronic and spintronic applications. mdpi.com

Chemical Vapor Deposition (CVD) for this compound Layer Growth

Chemical Vapor Deposition (CVD) and its variant, Metal-Organic Chemical Vapor Deposition (MOCVD), are versatile methods for depositing thin films of various materials, including tellurides. ontosight.aiacs.org For this compound, a CVD process would typically involve the use of volatile precursor compounds containing strontium and tellurium. google.com These precursors are introduced into a reaction chamber in the vapor phase, where they decompose and react on a heated substrate to form a SrTe thin film. google.com

MOCVD has been employed to grow Sb₂Te₃ thin films using precursors like SbCl₃ and Te(SiMe₃)₂. acs.org A similar approach could be adapted for SrTe. Another related technique is Atomic Layer Deposition (ALD), a cyclical process that allows for the deposition of films with precise thickness control, which has been used for other metal tellurides. google.com These vapor deposition techniques are well-suited for large-area coating and are compatible with semiconductor manufacturing processes. americanelements.com

Sputtering Target Synthesis for this compound Thin Film Deposition

Sputtering is a predominant physical vapor deposition (PVD) method used to deposit thin films of a material onto a substrate. The process relies on a high-purity source material, known as a sputtering target. For this compound, these targets are crucial for applications in the semiconductor, optical, and electronics industries. americanelements.com

The synthesis of SrTe sputtering targets involves producing a solid, high-density form of the compound. This is typically achieved through methods like crystallization and solid-state reactions, which ensure high purity (often 99.99%) and minimal average grain sizes. americanelements.comqsrarematerials.com The resulting material is then formed into various shapes and sizes, such as circular or rectangular blocks, to be compatible with different sputtering systems. americanelements.com

During the thin film deposition process, the SrTe target is placed in a vacuum chamber. An inert gas, typically Argon, is introduced, and a voltage is applied, creating a plasma. Ions from the plasma bombard the surface of the SrTe target with high energy, ejecting atoms of strontium and tellurium. americanelements.com These ejected atoms then travel and deposit onto a substrate, forming a thin, uniform film of this compound. The properties of the resulting film can be precisely controlled by managing process parameters such as gas pressure, power applied to the target, and substrate temperature. mdpi.comresearchgate.net

Table 1: Characteristics of this compound Sputtering Targets

Property Description Source(s)
Purity Typically high purity, such as 99.99%, is required for semiconductor and optical applications. americanelements.com
Production Methods Crystallization and solid-state reactions are common methods to produce the raw material. americanelements.com
Form Factors Available in various configurations including circular, rectangular, and custom shapes to fit standard and advanced sputtering equipment. americanelements.com
Analysis Techniques Quality is verified using methods like X-Ray Fluorescence (XRF), Glow Discharge Mass Spectrometry (GDMS), and Inductively Coupled Plasma (ICP). americanelements.com

| Applications | Used for thin-film deposition in semiconductors, chemical vapor deposition (CVD), physical vapor deposition (PVD), displays, and optical devices. | americanelements.com |

Hydrothermal Synthesis of this compound Nanostructures

Hydrothermal synthesis is a versatile, low-cost technique for producing crystalline nanomaterials from aqueous solutions at elevated temperatures and pressures within a sealed vessel known as an autoclave. researchgate.netmdpi.com This method allows for excellent control over the size, shape, and stoichiometry of the resulting nanostructures. researchgate.net

Research has demonstrated the successful fabrication of this compound nanostructures using this technique. researchgate.netresearchgate.net In one notable study, SrTe nanoballs were synthesized via a hydrothermal process for application as an electrocatalyst. researchgate.net The synthesis resulted in nanostructures with a three-dimensional, ball-like morphology and a homogeneous surface distribution. researchgate.net

These hydrothermally synthesized SrTe nanoballs have shown significant promise in electrocatalysis, particularly for the oxygen evolution reaction (OER), which is a critical process in water splitting for hydrogen production. researchgate.netresearchgate.net The material exhibited high efficiency, characterized by a low overpotential and a small Tafel slope, and demonstrated excellent stability over a 24-hour period without a decline in current density. researchgate.netresearchgate.net The performance is attributed to the Te-induced metallic nature and the covalency around the strontium center. researchgate.net The morphology and properties of the final nanostructures are heavily influenced by reaction parameters such as temperature, duration, and precursor concentration. researchgate.net

Table 2: Research Findings on Hydrothermally Synthesized this compound Nanoballs

Parameter Finding Source(s)
Synthesis Method Hydrothermal Technique researchgate.netresearchgate.net
Resulting Morphology Three-dimensional nanoballs with homogeneous surface distribution. researchgate.net
Application Electrocatalyst for Oxygen Evolution Reaction (OER). researchgate.netresearchgate.net
Overpotential 268 mV at a current density of 10 mA/cm². researchgate.netresearchgate.net
Tafel Slope 25 mV/dec. researchgate.netresearchgate.net

| Stability | Maintained stable performance for 24 hours. | researchgate.net |

Synthesis of this compound Nanocrystals

The synthesis of this compound nanocrystals involves various chemical methods designed to produce nanoscale crystalline particles with highly controlled properties. These methods are essential for harnessing the unique optical and electronic characteristics of SrTe for advanced applications. nanoshel.comontosight.ai

One common approach for producing metal telluride nanocrystals is the solvothermal method . This technique is similar to hydrothermal synthesis but uses a non-aqueous solvent. It offers advantages such as lower reaction temperatures (typically below 300 °C) and the ability to produce well-dispersed nanocrystals. nih.gov For instance, tin telluride (SnTe) nanocrystals have been successfully synthesized using a facile solvothermal method, highlighting a viable pathway for other tellurides like SrTe. nih.gov

A more advanced and precise technique is cation exchange . In this method, pre-synthesized nanocrystals of one compound (e.g., copper telluride) are used as a template. acs.org These templates are then exposed to a solution containing different cations (such as lead or tin). The original cations are swapped out for the new ones, transforming the nanocrystal's composition while often preserving its morphology. acs.org This process can lead to the formation of unique and metastable architectures, such as core@shell or Janus-like heterostructures, which are not accessible through direct synthesis. acs.org While specific reports on SrTe via this method are not detailed, it represents a key strategy in the controlled synthesis of complex telluride nanocrystals.

These synthesis routes provide pathways to produce SrTe nanocrystals of various shapes, including spherical particles and nanosheets, tailored for specific electronic and optoelectronic applications. nanoshel.com

Table 3: Methodologies for Telluride Nanocrystal Synthesis

Synthesis Method Description Key Features Source(s)
Solvothermal Synthesis A chemical reaction takes place in a non-aqueous solvent at moderate to high temperatures and pressures. Lower operating temperatures (<300 °C), good dispersion of nanocrystals, cost-effective. nih.gov
Cation Exchange The cations in a pre-existing nanocrystal lattice are replaced by other cations from a surrounding solution. Allows for the creation of metastable phases and complex heterostructures (e.g., core@shell, Janus-like). Offers precise control over composition. acs.org

| One-Pot Solution Route | Synthesis is carried out in a single reactor, where precursors are mixed to form the final nanocrystals. | Can be quick, simple, and inexpensive for gram-scale production. | nih.gov |

Advanced Structural and Electronic Characterization of Strontium Telluride

Crystallographic Analysis of Strontium Telluride Phases

This compound (SrTe) predominantly crystallizes in the rock-salt (B1) structure at ambient conditions. psu.eduresearchgate.net This structure belongs to the face-centered cubic (FCC) lattice, with the space group Fm-3m (No. 225). yildiz.edu.trmaterialsproject.orgresearchgate.net In this configuration, each strontium (Sr²⁺) ion is octahedrally coordinated to six telluride (Te²⁻) ions, and conversely, each telluride ion is coordinated to six strontium ions. materialsproject.org The atoms in the B1 phase unit cell occupy specific positions: Sr at (0,0,0) and its face-centered equivalents, and Te at (0.5, 0.5, 0.5) and its face-centered equivalents. yildiz.edu.trresearchgate.net The Sr-Te bond length in this structure is reported to be 3.36 Å. materialsproject.org

Theoretical calculations have been employed to determine the lattice parameters of the B1 phase of SrTe. These calculated values are in close agreement with experimental data, providing a solid foundation for further computational studies. worldscientific.com

Crystallographic Data for B1 Phase of this compound

PropertyValueReference
Crystal SystemCubic materialsproject.org
Bravais LatticeFace-Centered Cubic (FCC) wikipedia.orgrsc.org
Space GroupFm-3m (No. 225) yildiz.edu.trmaterialsproject.orgresearchgate.net
Coordination Number6 psu.edu
Sr-Te Bond Length3.36 Å materialsproject.org

Under the application of high pressure, this compound undergoes a structural phase transition. It transforms from the ambient-pressure rock-salt (B1) phase to the cesium chloride (CsCl-type or B2) structure. researchgate.netaps.orgaip.org This transition is a first-order phase transition, characterized by a sudden change in volume. psu.edu

The transition pressure at which this change occurs has been determined through both experimental and theoretical studies. X-ray diffraction experiments have shown the transition to occur at approximately 12 GPa (120 kbar). psu.eduaps.org Theoretical calculations, using methods such as density functional theory (DFT), have predicted transition pressures in a similar range. For instance, some theoretical studies report the transition pressure to be around 12.1 GPa, 12.33 GPa, and 14.7 GPa. researchgate.netyildiz.edu.traip.org The B2 phase has a space group of Pm-3m (No. 221), where the coordination number increases from 6 in the B1 phase to 8 in the B2 phase. psu.eduyildiz.edu.trresearchgate.net

Upon further compression, the B2 phase of SrTe is predicted to transform into a nontrivial topological semimetal. aip.org The transition to a metallic state for SrTe is predicted to occur at pressures greater than 13 GPa. yildiz.edu.tr

Pressure-Induced Phase Transition Data for this compound

PropertyValueMethodReference
B1 to B2 Transition Pressure12 GPa (120 kbar)Experimental (X-ray diffraction) psu.eduaps.org
12.1 GPaTheoretical (DFT) researchgate.net
12.33 GPaTheoretical (DFT) yildiz.edu.tr
14.7 GPaTheoretical (DFT) aip.org
Metallization Pressure> 13 GPaTheoretical yildiz.edu.tr

Beyond the simple binary compound, strontium and tellurium can form more complex crystal structures, such as aluminate sodalites and layered oxide tellurides.

This compound Aluminate Sodalites: Aluminate sodalites incorporating telluride (Te²⁻) and tellurite (B1196480) (TeO₃²⁻) ions have been synthesized and structurally characterized. rsc.orgchemicalbook.com In the this compound aluminate sodalite, Sr₈[AlO₂]₁₂Te₂, the telluride anion occupies the center of the sodalite cage. rsc.org The structure of these materials has been determined using techniques like powder neutron diffraction. rsc.org

Layered Strontium Oxide Tellurides: Compounds such as Sr₂MnO₂Cu₂₋ₓTe₂ and Sr₂CoO₂Cu₂Te₂ adopt the Sr₂Mn₃Sb₂O₂ structure type, crystallizing in the I4/mmm space group. acs.org In these layered structures, the strontium ion is found in an 8-coordinate, distorted square antiprismatic environment, bonded to two oxygen and four tellurium atoms (SrO₂Te₄). acs.org Another example is the laminar quaternary telluride SrLuCuTe₃, which crystallizes in the Cmcm space group. mdpi.com In this compound, Sr²⁺ cations exhibit a coordination number of six within a trigonal-prismatic environment of tellurium atoms. mdpi.com

Electronic Band Structure Investigations of this compound

The nature of the electronic band gap in this compound is a subject of detailed investigation, with findings indicating it can be either direct or indirect depending on the specific phase and dimensionality.

For bulk SrTe in its stable B1 (rock-salt) phase, theoretical studies consistently show it to be an indirect band gap semiconductor. yildiz.edu.trsci-hub.se The valence band maximum (VBM) is typically located at the Γ point, while the conduction band minimum (CBM) is at the X point of the Brillouin zone. sci-hub.se The calculated value for this indirect band gap varies depending on the computational method used. For instance, some studies report a value of 1.76 eV for the rock-salt structure. materialsproject.orgsci-hub.se Other calculations suggest values around 2.044 eV and a higher value of 2.83 eV using advanced hybrid functional methods. materialsproject.orgresearchgate.net

In contrast, studies on two-dimensional SrTe nanosheets have shown that the band gap can be direct. researchgate.net For a SrTe nanosheet in the (001) direction, a direct band gap along the Γ → Γ direction is observed, with calculated values of 1.88 eV and 1.96 eV using different theoretical approaches. researchgate.netresearchgate.net However, for a nanosheet in the (101) direction, the band gap becomes indirect along the Γ → X direction, with values of 1.94 eV and 2.19 eV. researchgate.net

The high-pressure B2 phase of SrTe is also found to be an indirect band gap semiconductor. aip.org

Band Gap Characteristics of this compound

Structure/PhaseBand Gap TypeCalculated Value (eV)Computational MethodReference
Bulk (B1, rock-salt)Indirect (Γ → X)1.76DFT materialsproject.orgsci-hub.se
Bulk (B1, rock-salt)Indirect2.044DFT materialsproject.org
Bulk (B1, rock-salt)Indirect2.83HSE hybrid functional researchgate.net
Nanosheet (001)Direct (Γ → Γ)1.88PBE-GGA researchgate.net
Nanosheet (001)Direct (Γ → Γ)1.96mBJ-GGA researchgate.net
Nanosheet (101)Indirect (Γ → X)1.94PBE-GGA researchgate.net
Nanosheet (101)Indirect (Γ → X)2.19mBJ-GGA researchgate.net
Bulk (B2, CsCl-type)Indirect-DFT aip.org

Analysis of the density of states (DOS) provides insight into the contributions of different atomic orbitals to the electronic bands of this compound.

In the rock-salt (B1) phase, the projected density of states (PDOS) reveals that near the Fermi level in the valence band, the p-orbitals of the tellurium atoms have the major contribution. sci-hub.se The p-orbitals of the strontium atoms also contribute, but to a lesser extent. sci-hub.se This indicates that the indirect energy band gap in this phase arises primarily from the contributions of the p-orbitals of both tellurium and strontium atoms. sci-hub.se

For SrTe nanosheets, the DOS analysis shows a strong hybridization between the p-orbitals of the tellurium atom and the d-orbitals of the strontium atom within the valence band. researchgate.net This hybridization is a key feature of the electronic structure in these lower-dimensional systems. The analysis of total and partial density of states helps in understanding the contribution of different electronic bands. researchgate.net

Electronic Properties of this compound Nanosheets

First-principles calculations based on density-functional theory (DFT) have been employed to investigate the electronic properties of this compound (SrTe) nanosheets. These studies reveal that the electronic characteristics, including the energy band gap, are highly dependent on the crystallographic direction of the nanosheet.

For SrTe nanosheets in the (001) direction, calculations indicate a direct band gap along the Γ → Γ symmetry direction. researchgate.netresearchgate.net Using the Perdew-Burke-Ernzerhof generalized gradient approximation (PBE-GGA), the band gap is calculated to be 1.88 eV. researchgate.netresearchgate.net A slightly different value of 1.96 eV is obtained using the modified Becke-Johnson generalized gradient approximation (mBJ-GGA). researchgate.netresearchgate.net

In contrast, SrTe nanosheets in the (101) direction exhibit an indirect band gap along the Γ → X symmetry direction. researchgate.netresearchgate.net The calculated band gap values for this orientation are 1.94 eV with PBE-GGA and 2.19 eV with mBJ-GGA. researchgate.net The density of states (DOS) analysis indicates that there is no magnetic property in SrTe nanosheets in either direction. researchgate.net

Table 1: Calculated Band Gap of SrTe Nanosheets

Crystallographic Direction Band Gap Type Calculation Method Band Gap (eV)
(001) Direct (Γ → Γ) PBE-GGA 1.88 researchgate.netresearchgate.net
(001) Direct (Γ → Γ) mBJ-GGA 1.96 researchgate.netresearchgate.net
(101) Indirect (Γ → X) PBE-GGA 1.94 researchgate.net
(101) Indirect (Γ → X) mBJ-GGA 2.19 researchgate.net

Carrier Transport Mechanism Studies in this compound Alloys

The carrier transport properties of this compound are of significant interest for thermoelectric applications. In thermoelectric materials, the efficiency is determined by the figure of merit (ZT), which is influenced by the Seebeck coefficient, electrical conductivity, and thermal conductivity. researchgate.net The carrier concentration plays a crucial role in optimizing these interdependent parameters. researchgate.netnih.gov

In p-type PbTe-SrTe systems, doping with Na₂Te has been shown to result in a positive Hall coefficient, confirming p-type conduction. ias.ac.in The introduction of SrTe into the PbTe lattice significantly reduces the lattice thermal conductivity. ias.ac.in This reduction, combined with a reasonably high power factor, leads to a ZT of approximately 1.3 at 800 K. ias.ac.in

Further modifications to the PbTe-SrTe system, such as the addition of Manganese (Mn), can enhance thermoelectric properties. The substitution of Mn for Lead (Pb) modifies the band structure by enlarging the band gap and increasing the valence band degeneracy. figshare.comacs.org This leads to higher thermopower and power factors, particularly near room temperature. figshare.comacs.org Alloying with MnTe also introduces dislocations that effectively scatter phonons, further reducing the lattice thermal conductivity. figshare.comacs.org These synergistic effects resulted in a ZT as high as 1.98 for a Na-doped PbTe-SrTe alloy with 4 at% Mn. figshare.comacs.org

In another study on the SnTe system, introducing SrTe as a second phase to create strained endotaxial nanostructures proved effective in reducing lattice thermal conductivity. In a Sn₀.₉₇Bi₀.₀₃Te alloy, the addition of 3% SrTe led to a ZT of 1.2 at 823 K. capes.gov.br

The relationship between carrier concentration and transport properties is complex. Generally, as carrier concentration increases, electrical conductivity increases, but the Seebeck coefficient and carrier mobility may decrease due to increased carrier-carrier scattering. researchgate.netnih.gov Therefore, optimizing the ZT value requires careful tuning of the carrier concentration for a specific operating temperature. nih.gov

Impact of Compression Strain on this compound Electronic Band Gap

The electronic band gap of this compound is sensitive to applied mechanical strain. Computational studies using advanced methods like the HSE hybrid functional with Wannier interpolation have provided detailed insights into the effects of compression strain on SrTe's electronic structure. nih.govresearchgate.net

At ambient conditions (0% strain), SrTe is an indirect band gap semiconductor with a calculated band gap of 2.28 eV. aip.org More advanced calculations using the HSE hybrid functional have refined this value to 2.83 eV, which shows closer agreement with experimental results. nih.govresearchgate.net

Under compressive strain, the electronic band gap of SrTe has been shown to decrease. nih.govresearchgate.net For instance, applying compression strain causes the bands to shift, leading to a smaller energy gap. researchgate.net This is in contrast to some materials where compressive strain can initially increase the band gap before decreasing it. amazonaws.comiphy.ac.cn The reduction in the band gap under compression has implications for the material's thermoelectric properties, as it can influence the Seebeck coefficient and electrical conductivity. nih.gov Studies have shown that while the band gap decreases, the thermoelectric figure of merit (ZT) also tends to decrease with increasing compression strain. nih.govresearchgate.net

Under high pressure, SrTe undergoes a structural phase transition from the rock-salt (B1) to the Cesium Chloride (B2) structure at approximately 14.7 GPa. aip.org In the B1 phase at ambient pressure, SrTe has an indirect band gap along the Γ-X high symmetry directions. aip.org After transitioning to the B2 phase, it remains an indirect band gap semiconductor, but the gap is along the M-Γ directions. aip.org With further increases in pressure, the B2 phase of SrTe is predicted to become a topological semimetal. aip.org

Table 2: Effect of Compression and Pressure on SrTe Band Gap

Condition Phase Band Gap (eV) Nature of Band Gap Reference
Ambient (0 GPa) B1 (NaCl) 2.28 Indirect (Γ-X) aip.org
Ambient (0% Strain) B1 (NaCl) 2.83 Indirect nih.govresearchgate.net
5% Compression Strain B1 (NaCl) Decreased Indirect researchgate.net
10% Compression Strain B1 (NaCl) Further Decreased Indirect researchgate.net
20 GPa B2 (CsCl) Indirect (M-Γ) Indirect aip.org

Theoretical and Computational Investigations of Strontium Telluride

Simulation of Thermodynamic and Mechanical Responses of Strontium Telluride

Simulations of the thermodynamic and mechanical responses of this compound provide crucial information about its stability, behavior under stress, and its response to changes in temperature and pressure. These simulations are vital for predicting the material's performance in practical applications.

Pressure-Volume-Temperature Relationships in this compound

Theoretical studies have investigated the relationship between pressure, volume, and temperature in this compound. At ambient conditions, SrTe crystallizes in the rock-salt (NaCl) structure. High-pressure studies have revealed a structural phase transition from the NaCl (B1) phase to a cesium chloride (CsCl) type structure (B2). First-principles calculations have predicted this phase transition to occur at a pressure of 12.33 GPa. Furthermore, simulations have shown that the volume of this compound increases with temperature and decreases under compressive strain, following general physical principles.

Elasticity and Bulk Modulus Calculations for this compound

The elastic properties of a material describe its response to mechanical stresses and are fundamental to understanding its mechanical stability and stiffness. For this compound, first-principles calculations have been used to determine its elastic constants and bulk modulus. The bulk modulus, which is a measure of a material's resistance to compression, has been calculated to be 36 GPa using the full-potential linearized augmented plane-wave (FP-LAPW) method. Another study employing the full-potential linear muffin-tin orbital method (FP-LMTO) reported a bulk modulus of 39.2 GPa. The independent elastic constants for SrTe have also been calculated, providing a more complete picture of its mechanical properties.

Table 4: Calculated Mechanical Properties of this compound

PropertyCalculated Value (GPa)Method
Bulk Modulus (B)36FP-LAPW
Bulk Modulus (B)39.2FP-LMTO
Elastic Constant (C11)59.8-
Elastic Constant (C12)12.1-
Elastic Constant (C44)13.5-

Defect Chemistry and Engineering in Strontium Telluride Systems

Intrinsic Point Defects in Strontium Telluride

Intrinsic point defects are imperfections in the crystal lattice that exist in a pure material without the introduction of foreign atoms. These include vacancies, where an atom is missing from its lattice site, and antisite defects, where atoms of different types exchange positions.

Vacancy Formation and Energetics in this compound

In this compound, the primary intrinsic point defects are strontium vacancies (VSr) and tellurium vacancies (VTe). The formation of these vacancies is a thermodynamic process, and their concentration is highly dependent on the synthesis conditions, such as temperature and the chemical potentials of the constituent elements.

First-principles calculations based on density functional theory (DFT) are a primary tool for investigating the energetics of these defects. aps.orgresearchgate.net The formation energy of a vacancy determines its equilibrium concentration; a lower formation energy implies a higher concentration of that defect. While specific DFT calculations for the formation energies of vacancies in this compound are not extensively detailed in the cited literature, the principles are well-established for similar telluride compounds. researchgate.netosti.gov For instance, in related IV-VI tellurides like GeTe and SnTe, cation vacancies generally have low formation energies, leading to a high concentration of p-type charge carriers. osti.gov

The formation energy (Ef) of a neutral vacancy is typically calculated using the following equation:

Ef = Edefect - Eperfect + μatom

Where:

Edefect is the total energy of the supercell containing the vacancy.

Eperfect is the total energy of the perfect, defect-free supercell.

μatom is the chemical potential of the atom that was removed.

The chemical potential, in turn, depends on whether the growth conditions are strontium-rich or tellurium-rich, which allows for tuning the relative concentrations of VSr and VTe. Generally, strontium vacancies are expected to act as acceptors (creating holes), while tellurium vacancies are expected to act as donors (creating electrons).

Antsite Defects and Their Role in this compound Materials

Antisite defects occur when a strontium atom occupies a tellurium lattice site (SrTe) or a tellurium atom occupies a strontium site (TeSr). These defects also play a significant role in determining the electronic properties of the material. The formation and stability of antisite defects are governed by factors such as the relative size of the atoms and the electronegativity difference.

In many telluride-based thermoelectric materials, such as Bi2Te3 and Sb2Te3, antisite defects are a primary source of charge carriers. researchgate.netrsc.orgnih.govbohrium.com For example, a BiTe antisite in bismuth telluride acts as a p-type dopant. rsc.org By analogy, in this compound:

A SrTe antisite defect would likely act as a donor, as strontium is less electronegative than tellurium.

A TeSr antisite defect would likely act as an acceptor.

The interplay between vacancies and antisite defects determines the net carrier concentration and conductivity type (n-type or p-type) of undoped this compound. The ability to control the formation of these defects is a key aspect of materials engineering. ustc.edu.cn

Extrinsic Doping and Impurity Effects in this compound

Extrinsic doping involves the intentional introduction of foreign atoms (impurities) into the SrTe lattice to modify its properties. This is a common strategy to optimize carrier concentration and enhance thermoelectric performance.

Doping Strategies for Modulating Electronic Properties of this compound (e.g., Na Doping in PbTe/SrTe)

This compound is often used as an alloying component with lead telluride (PbTe) to create high-efficiency thermoelectric materials. In these PbTe-SrTe systems, sodium (Na) is a widely used p-type dopant. cambridge.orgnorthwestern.edu The introduction of Na, typically as Na2Te, leads to a positive Hall coefficient, confirming p-type conduction. cambridge.orgnorthwestern.edu

The primary doping strategy involves substituting Na for Pb (or Sr) atoms in the rock-salt crystal lattice. Since Na is in Group 1 of the periodic table, it has one fewer valence electron than the Group 14 Pb or Group 2 Sr. When a Na+ ion replaces a Pb2+ or Sr2+ ion, it creates a hole to maintain charge neutrality, thereby increasing the p-type carrier concentration.

Thermoelectric Properties of Na-Doped PbTe-SrTe System at 800 K
Material CompositionDopantConduction TypeKey Effect of SrTeApproximate ZT at 800 KReference
PbTe-SrTeNa (as Na₂Te)p-typeReduced Lattice Thermal Conductivity~1.3 cambridge.orgnorthwestern.edu
Pb₀.₉₄Na₀.₀₂Sr₀.₀₄TeNap-typeNanostructure Formation, Phonon Scattering>2.0 acs.org

Impurity-Induced Defect States in this compound Alloys

When an impurity atom is introduced into the SrTe lattice, it can create localized electronic states within the band gap. These are known as impurity-induced defect states. britannica.com These states can be shallow, lying close to the valence or conduction band edges, or deep, lying near the middle of the band gap.

Shallow States: Impurities that create shallow states are effective dopants. For example, a Na atom substituting for Sr creates a shallow acceptor state that readily accepts an electron from the valence band, creating a mobile hole and thus contributing to p-type conductivity.

Deep States: Impurities that create deep defect states can be detrimental to electronic transport. These states can act as traps for charge carriers or as recombination centers for electrons and holes, reducing carrier mobility and lifetime. uclouvain.be

In the context of vanadium-doped strontium-tellurium borate (B1201080) glasses, theoretical models have been used to investigate the defect structures and their impact on material properties. tandfonline.com While this is a different material system, it illustrates the principle that dopants (impurities) create specific local structures that alter the electronic environment. The nature of these impurity-induced states—whether they are beneficial shallow levels or detrimental deep traps—depends on the specific impurity, its concentration, and its location within the crystal lattice. unacademy.comlibretexts.org

Defect-Interface Interactions in Heterostructured this compound Materials

In modern thermoelectric materials, creating heterostructures at the nanoscale is a powerful strategy for enhancing performance. This is particularly relevant in the PbTe-SrTe system, where SrTe often forms nanometer-sized precipitates within the PbTe matrix. acs.org This creates a high density of interfaces between the two materials.

These interfaces play a critical role in defect dynamics and transport properties. Interfaces can act as:

Sinks for Point Defects: Point defects may have lower formation energies at or near an interface, causing them to migrate and segregate there. This can be used to "clean" the bulk material of certain defects.

Scattering Centers: Interfaces are extremely effective at scattering phonons, which is the primary mechanism by which SrTe inclusions drastically reduce the lattice thermal conductivity in PbTe. cambridge.org They can, however, also scatter charge carriers, which can negatively impact electrical conductivity if not properly engineered.

Sources of Strain: Lattice mismatch between the SrTe precipitates and the PbTe matrix creates strain fields. These strain fields can influence the formation energy of nearby point defects and alter the local electronic band structure.

Functional Applications and Performance Evaluation of Strontium Telluride Materials

Strontium Telluride in Advanced Thermoelectric Energy Conversion

This compound (SrTe) has emerged as a significant material in the field of thermoelectric energy conversion, where the primary goal is to convert waste heat into useful electrical energy. researchgate.net The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit (ZT), which is a function of the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ). researchgate.net

Enhancing Thermoelectric Figure of Merit (ZT) in this compound Composites

A key strategy to improve the thermoelectric performance of materials is to enhance the figure of merit (ZT). Research has shown that creating composites is an effective way to achieve this. For instance, in PbTe-based materials, alloying with this compound has been shown to significantly improve ZT. researchgate.net In one study, a PbTe-SrTe composite doped with Na2Te achieved a ZT of 1.7 at 800 K. doi.org Another investigation into Pb₀.₉₈Na₀.₀₂Te-8%SrTe composites reported a high ZT value of 2.5 at 923 K. nih.gov The enhancement in ZT is often attributed to a reduction in lattice thermal conductivity caused by the introduction of nanoscale precipitates which scatter phonons. doi.orgrug.nl

Table 1: Thermoelectric Figure of Merit (ZT) of this compound Composites

Material Composition Temperature (K) Figure of Merit (ZT) Reference
PbTe-SrTe (1% Na₂Te) 800 1.7 doi.org
Pb₀.₉₈Na₀.₀₂Te–8%SrTe 923 2.5 nih.gov
PbTe-SrTe (3% SrTe) 750 1.5 researchgate.net
PbTe-SrTe (0.5% SrTe) 710 1.23 researchgate.net

Role of Nanostructuring and Compression Strain on this compound Thermoelectric Performance

Nanostructuring is a widely adopted technique to enhance the ZT of thermoelectric materials by significantly reducing the lattice thermal conductivity. nih.gov This is achieved by introducing nanoscale features, such as grain boundaries and precipitates, which effectively scatter phonons. aip.orgacs.org In the context of this compound, creating nanocomposites, for example by embedding SrTe nanoparticles within a matrix like PbTe, has proven to be an effective strategy. rug.nl This approach creates numerous interfaces that disrupt phonon transport without significantly affecting the electrical properties, thus increasing the ZT value. aip.org

Recent computational studies have also explored the impact of compression strain on the thermoelectric properties of this compound. One study using advanced computational methods predicted a figure of merit of 0.95 for SrTe under specific conditions. researchgate.net However, it was also found that increasing the compression strain leads to a decrease in both the band gap and the thermoelectric figure of merit. researchgate.netresearchgate.net This highlights the critical role of strain engineering in optimizing the thermoelectric performance of SrTe.

Table 2: Effect of Compression Strain on this compound Properties

Compression Strain (%) Predicted Figure of Merit (ZT) Predicted Electronic Band Gap (eV) Reference
0 0.95 2.83 researchgate.net
5 Decreased Decreased researchgate.netresearchgate.net
10 Decreased Decreased researchgate.netresearchgate.net

Interface Engineering for Optimized Thermoelectric Properties in this compound Systems

Interface engineering is a critical aspect of designing high-performance thermoelectric materials. researchgate.net In SrTe-based systems, the interfaces between the SrTe and the host matrix play a crucial role in scattering phonons and reducing thermal conductivity. frontiersin.org The creation of coherent or semi-coherent nanoscale precipitates of SrTe within a host material like PbTe leads to a significant reduction in lattice thermal conductivity. doi.orgrug.nl This is due to the mismatch in atomic mass and lattice parameters at the interface, which effectively scatters a wide spectrum of phonons. frontiersin.org The strategic introduction of these interfaces, a technique known as all-scale hierarchical architecturing, has been shown to be highly effective in PbTe-SrTe systems, leading to ZT values as high as 2.2. frontiersin.org

This compound in Optoelectronic Technologies

This compound's unique electronic and optical properties make it a promising candidate for various optoelectronic applications. ontosight.ai Its narrow bandgap energy is particularly advantageous for devices operating in the visible and infrared regions of the electromagnetic spectrum. ontosight.ai

This compound for Photodetector Development

The properties of this compound, such as its high sensitivity and potential for fast response times, make it suitable for photodetector applications. ontosight.ai Theoretical studies based on density-functional theory (DFT) have investigated the electronic and optical properties of SrTe nanosheets. researchgate.net These studies show that the energy band gap of SrTe can be either direct or indirect depending on the crystallographic orientation, with values around 1.88 to 2.19 eV. researchgate.netresearchgate.net This tunability of the band gap, along with its optical absorption characteristics, suggests its potential for use in photodetectors that are sensitive to specific wavelength ranges. researchgate.net

Application of this compound in Solar Cell Architectures

This compound is also being explored for its potential use in solar cell technologies. ontosight.ai The narrow bandgap of SrTe makes it a suitable material for absorbing a significant portion of the solar spectrum. ontosight.ai Theoretical calculations have shown that the optical absorption peaks for SrTe nanosheets occur in the visible range, which is highly desirable for photovoltaic applications. researchgate.net Furthermore, its use in conjunction with other materials in solar cell designs is being investigated. For instance, the use of this compound sputtering targets for thin-film deposition suggests its applicability in large-area coating for solar energy. americanelements.com

Table 3: Calculated Electronic and Optical Properties of this compound Nanosheets

Property Value Direction/Method Reference
Energy Band Gap (Direct) 1.88 eV 001 / PBE-GGA researchgate.netresearchgate.net
Energy Band Gap (Direct) 1.96 eV 001 / mBJ-GGA researchgate.netresearchgate.net
Energy Band Gap (Indirect) 1.94 eV 101 / PBE-GGA researchgate.net
Energy Band Gap (Indirect) 2.19 eV 101 / mBJ-GGA researchgate.net
First Absorption Peaks Visible Range - researchgate.net

This compound in Light-Emitting Devices

This compound (SrTe) is a semiconductor material that has been explored for its potential in various optoelectronic applications, including light-emitting devices. As an inorganic compound, it can serve as a transparent insulator and an efficient light emitter with high quantum efficiency. ontosight.ai This has led to its use in the fabrication of diodes, lasers, and light-emitting diodes (LEDs). ontosight.ai The optical properties of this compound are governed by its band gap, which can be adjusted by altering its composition. ontosight.ai Light emission is achieved when the material is excited by either an electric current or heat. ontosight.ai

Research into related ternary compounds has provided insights into the light-emitting capabilities of materials containing this compound. For instance, studies on lead this compound (PbSrTe) have shown its promise for long-wavelength diode lasers and LEDs, particularly when grown lattice-matched to a lead telluride (PbTe) substrate.


Table 1: Photoluminescence Properties of PbSrTe/CdTe Quantum Dots

Property Value Source
Emission Wavelength Range 1.6 - 3 µm aip.org
Emission Efficiency One order of magnitude increase compared to bulk material aip.org
Emission Tuning Mechanism Variation of Strontium (Sr) content aip.org

This compound in Ultraviolet Sensing Applications

The potential of this compound and its related compounds in ultraviolet (UV) sensing applications has been a subject of theoretical and experimental investigation. While direct experimental data on the performance of pure this compound UV sensors is limited in the provided search results, studies on related materials suggest its prospective use in this domain.

Theoretical studies have indicated that strontium-containing compounds could be suitable for UV detection. For example, research on strontium oxide (SrO) suggests its potential for use in ultraviolet sensors due to its intermediate band gap and high material response in the UV range. researchgate.net

Furthermore, experimental work on composite materials has demonstrated the role of strontium compounds in enhancing UV detection capabilities. One such study focused on a Sr-doped free titanium dioxide@strontium titanate (TiO2@SrTiO3) core-shell heterostructured nanowire array for a self-powered photoelectrochemical UV photodetector. mdpi.com This device exhibited a high responsivity of 0.358 A·W⁻¹ at a wavelength of 360 nm without any external bias. mdpi.com The improved performance was attributed to the energy barrier created at the TiO2–SrTiO3 interface, which accelerates the separation of photogenerated electron-hole pairs and reduces their recombination. mdpi.com

While SrTe-based photodetectors have been noted for their high sensitivity and fast response times in the visible and infrared spectral ranges, their specific application for UV detection remains an area for further exploration. ontosight.ai Theoretical calculations on SrTe nanosheets have been performed to understand their electronic and optical properties, which are fundamental to their application in optoelectronic devices like light-emitters and solar cells. researchgate.net However, dedicated research focusing on the fabrication and characterization of this compound-based UV sensors is needed to fully evaluate their performance and potential in this specific application.


This compound as Electrocatalytic Material

This compound Nanostructures for Oxygen Evolution Reaction (OER)

The oxygen evolution reaction (OER) is a critical process in water splitting for hydrogen production, and the development of efficient, low-cost, and stable electrocatalysts is paramount. This compound (SrTe) has emerged as a promising material in this field, particularly in the form of nanostructures.

Recent research has demonstrated the successful synthesis of this compound multi-skinned nanoballs deposited on glassy carbon (SrTe/GC) using a hydrothermal technique. researchgate.net These nanoballs were fabricated to function as efficient OER catalysts for water splitting. aip.org Physical and chemical characterizations revealed that the SrTe/GC nanoballs exhibit a three-dimensional structure with a homogeneous surface distribution. aip.org This morphology is advantageous as it enhances the electrochemical surface area, which is crucial for catalytic activity. aip.org The synthesis of these nanosized this compound structures with a ball-like morphology was achieved through a simple hydrothermal method, making it a potentially scalable approach. aip.org

The high OER activity of these nanostructures is attributed to their three-dimensional form, which provides a larger number of accessible active sites for the reaction. aip.org The telluride-based material, despite its metallic nature, has not been extensively studied for OER catalysis, making this work a valuable contribution. aip.org The presence of telluride in this compound contributes to high specific capacitance and stability. aip.org The synergistic benefits of metal tellurides, such as improved electrical conductivity and mechanical strength, further enhance their potential as electrocatalysts. aip.org

Electrochemical Performance and Stability of this compound Electrocatalysts

The electrochemical performance of this compound electrocatalysts for the OER has been systematically evaluated. The hydrothermally synthesized SrTe/GC nanoballs demonstrated excellent catalytic activity.

A key performance metric for OER catalysts is the overpotential required to achieve a current density of 10 mA/cm². The fabricated SrTe/GC nanoballs exhibited a low overpotential of 268 mV at this current density. researchgate.net This low overpotential indicates a high efficiency for the oxygen evolution process. Another important kinetic parameter is the Tafel slope, which provides insight into the reaction mechanism. The SrTe/GC nanoballs showed a small Tafel slope of 25 mV/dec, suggesting favorable OER kinetics. researchgate.net This value is comparable to or lower than that of previously reported metal telluride-based electrodes. aip.org

Stability is a crucial factor for the practical application of electrocatalysts. The SrTe/GC nanoballs demonstrated remarkable stability, showing no decline in current density over a 24-hour period of continuous operation at a constant current density. aip.orgresearchgate.net This excellent stability is attributed to the Te-induced metallic nature of the telluride and the substantial covalency around the strontium center. aip.orgresearchgate.net

The outstanding performance of this catalyst is believed to stem from the Te-induced metallic telluride and the significant covalency around the strontium center. researchgate.net This research highlights the potential of metal telluride materials to serve as highly efficient and stable OER catalysts, even at high current densities. researchgate.net


Table 2: Electrochemical Performance of this compound Nanoballs for OER

Parameter Value Source
Overpotential @ 10 mA/cm² 268 mV researchgate.net
Tafel Slope 25 mV/dec researchgate.net
Onset Potential 1.48 V aip.org
Stability Stable for 24 hours with no decline in current density aip.orgresearchgate.net
Synthesis Method Hydrothermal Technique aip.orgresearchgate.net

Emerging Research Directions in Strontium Telluride Science

Quantum Phenomena in Strontium Telluride Nanostructures

The exploration of this compound (SrTe) at the nanoscale has unveiled a range of quantum phenomena that are characteristic of semiconductor nanostructures. These effects arise from the confinement of charge carriers (electrons and holes) within dimensions smaller than their de Broglie wavelength, leading to quantized energy levels and size-dependent properties.

Research into metal telluride nanomaterials, including those of strontium, has highlighted their potential due to the physics of quantum confinement. researchgate.net This phenomenon leads to a "blue shift," which is an increase in the band-gap energy as the diameter of the nanoparticle decreases. nih.gov This tunability of the energy gap by altering the size of the nanostructure is a cornerstone of quantum dot and nanosheet research. nih.gov In addition to size, the composition of the semiconductor also influences the band-gap energy. nih.gov

First-principles calculations based on density-functional theory (DFT) have been employed to study the electronic and optical properties of SrTe nanosheets. researchgate.net These theoretical studies have shown that the energy band gap of SrTe nanosheets is dependent on their crystallographic direction. For instance, in the Current time information in San Miguel County, US. direction, SrTe nanosheets are predicted to have a direct band gap, while in the acs.org direction, an indirect band gap is expected. researchgate.net The ability to tailor the band gap through dimensional confinement opens up possibilities for applications in optoelectronics and nanoelectronics. researchgate.net

While direct experimental studies on quantum phenomena in SrTe nanowires are still emerging, research on other telluride-based nanowire heterostructures provides a strong precedent. nih.gov Theoretical predictions and initial experiments suggest that one-dimensional nanostructures like nanowires can exhibit enhanced thermoelectric properties due to quantum confinement, which can increase the material's power factor. nih.gov Furthermore, phenomena such as electron tunneling between nanowires at very small junction widths are significant quantum effects observed in plasmonic nanowire dimers, which could have parallels in SrTe systems. acs.org The ability to create nanowires allows for the customization of their quantum mechanical properties, providing a platform to discover and investigate novel physical phenomena. dtic.mil

Table 1: Calculated Band Gap Properties of this compound Nanosheets

Crystallographic DirectionCalculation MethodBand Gap TypeBand Gap (eV)
Current time information in San Miguel County, US.PBE-GGADirect1.88
Current time information in San Miguel County, US.mBJ-GGADirect1.96
acs.orgPBE-GGAIndirect1.94
acs.orgmBJ-GGAIndirect2.19

Source: Compiled from data in a 2024 study on SrTe nanosheets. researchgate.net

This compound in Next-Generation Computing Technologies (e.g., Defect Engineering for Chips)

The unique electronic and structural properties of telluride compounds are positioning them as promising candidates for next-generation computing technologies, including spintronics and neuromorphic computing. While research on this compound in this domain is in its early stages, related materials provide a strong indication of its potential, particularly through techniques like defect engineering.

Defect engineering involves the intentional introduction and manipulation of defects within a crystal lattice to achieve desired material properties. researchgate.net In the context of computing, this can be used to control the electronic and magnetic states of a material. For instance, in antimony telluride (Sb₂Te₃), a phase-change material, defect engineering through ion implantation has been used to control vacancies and modify the material's resistivity, which is crucial for developing phase-change memory (PCM) with low power consumption. innovations-report.com This demonstrates a powerful strategy for tuning material properties for memory applications that could be applicable to SrTe.

The field of spintronics, which utilizes the intrinsic spin of electrons for information processing, is another promising area. sciencedaily.com Dilute magnetic semiconductors are key materials for spintronics, and research has shown that doping certain materials can induce magnetic properties. sciencedaily.comosti.gov While SrTe is not intrinsically magnetic, the principles of defect and impurity engineering suggest that it could potentially be modified to exhibit such properties. For example, creating vacancies in zinc sulfide (B99878) (ZnS) nanocrystals has been shown to induce room-temperature ferromagnetism. rsc.org Similar strategies could be explored for SrTe to make it suitable for spintronic devices.

Furthermore, telluride-based materials are being investigated for neuromorphic computing, which aims to create brain-inspired computing architectures. google.com Two-dimensional tellurene has been used to create flexible artificial synaptic transistors that exhibit low power consumption and high accuracy in pattern recognition tasks. google.com The development of such devices relies on the unique electronic properties of tellurides, suggesting that SrTe could also be a building block for energy-efficient, wearable neuromorphic computing applications. The exploration of compute-in-memory and asynchronous computing concepts in neuromorphic hardware further highlights the potential for novel materials like SrTe. whiterose.ac.uk

Environmental and Sustainable Aspects of this compound Material Development

As with any emerging material, the environmental and sustainable aspects of this compound's lifecycle, from synthesis to disposal, are critical considerations for its long-term viability. Research into the environmental impact of related telluride compounds and the development of green synthesis methods provide a framework for assessing and improving the sustainability of SrTe.

To address these concerns, there is a growing emphasis on developing sustainable and environmentally friendly synthesis methods for telluride nanomaterials. researchgate.net Traditional colloidal synthesis methods often involve phosphine-based precursors, which are toxic and pyrophoric. researchgate.net Greener approaches are being developed that utilize phosphine-free precursors or aqueous ionic precursors, making the synthesis process safer and more environmentally benign. researchgate.net

One promising sustainable method for producing SrTe is the hydrothermal synthesis technique. researchgate.netresearchgate.netiea-pvps.org A study has demonstrated the fabrication of this compound nanoballs using a simple hydrothermal process. researchgate.netresearchgate.netiea-pvps.org This method is often considered a "green" chemistry approach as it typically uses water as a solvent and can be performed at relatively low temperatures and pressures, reducing energy consumption and avoiding the use of hazardous organic solvents. researchgate.netresearchgate.netiea-pvps.org Such synthesis routes are crucial for making the development of SrTe-based technologies more sustainable.

Table 2: Comparison of Synthesis Methods for Nanomaterials

Synthesis MethodTypical SolventsPrecursorsEnvironmental Considerations
Traditional Colloidal Organic SolventsOrganometallic, often with phosphinesUse of toxic and pyrophoric precursors; generation of hazardous waste.
Hydrothermal WaterInorganic saltsGenerally considered "green"; lower energy consumption; avoids toxic organic solvents. researchgate.netresearchgate.net
Sol-gel Alcohols, WaterMetal alkoxides or saltsCan involve toxic reagents; often requires a thermal treatment step, increasing energy use.
Solid-state None (solid reactants)Powders of constituent elements/compoundsCan be energy-intensive due to high reaction temperatures; potentially a greener route if renewable energy is used.

Source: Compiled from various sources on nanomaterial synthesis. researchgate.netresearchgate.netresearchgate.net

Q & A

Q. What synthesis methods are optimal for fabricating nanostructured SrTe, and how do they influence morphology and electrochemical performance?

Hydrothermal synthesis is a widely used method to produce SrTe nanoballs, enabling precise control over three-dimensional (3D) nanostructures. This technique involves reacting strontium precursors with tellurium sources under controlled temperature and pressure, resulting in homogeneous nanoballs with enhanced electrochemical surface area. The 3D structure improves oxygen evolution reaction (OER) activity by facilitating electrolyte diffusion and charge transfer .

Q. What are the key physical and structural properties of SrTe critical for designing experiments?

SrTe crystallizes in a cubic structure (rock-salt type) with a lattice parameter of ~6.187 Å. Its low solubility in water (0.001525 g/100 mL at 25°C) necessitates using acidic or polar solvents for processing. Physical characterization via XRD and TEM is essential to confirm phase purity and nanostructural integrity .

Q. How do researchers characterize the electrochemical stability of SrTe-based catalysts under high-current-density conditions?

Stability is evaluated using chronoamperometry at constant current density (e.g., 10 mA/cm²) over 24 hours. SrTe nanoballs exhibit no decline in OER performance due to their covalent Sr-Te bonding and resistance to oxidative degradation. Post-test SEM/EDS analysis confirms structural retention .

Advanced Research Questions

Q. What mechanisms explain the high OER activity of SrTe nanoballs, and how are these analyzed experimentally?

The OER mechanism involves a 4-electron transfer process, inferred from a Tafel slope of 25 mV/dec. In situ Raman spectroscopy and XPS reveal Te-induced metallic states and Sr-O covalency, which lower the energy barrier for OH⁻ adsorption and O-O bond formation. Electrochemical impedance spectroscopy (EIS) further quantifies charge-transfer resistance .

Q. How does compression strain affect SrTe’s thermoelectric figure of merit (ZT), and what computational methods validate these results?

Under 10% compression strain, ZT decreases from 0.95 to 0.8 due to bandgap narrowing and increased lattice thermal conductivity. Hybrid functional (HSE06) calculations combined with Wannier interpolation accurately predict electronic band structures and phonon scattering rates under strain, aligning with experimental Seebeck coefficient measurements .

Q. Why do reported ZT values for SrTe vary across studies, and how can these discrepancies be resolved?

Discrepancies arise from synthesis methods (e.g., nanostructuring vs. bulk doping) and measurement conditions. For example, nanocomposites with SrTe inclusions achieve ZT = 2.2 via phonon scattering, while strained bulk SrTe shows lower ZT. Cross-validation using DFT and in situ TEM is recommended to isolate strain, doping, and grain-boundary effects .

Q. What methodologies are employed to assess SrTe’s compatibility with high-entropy alloys for thermoelectric applications?

SrTe is integrated into alloys via ball-milling and hot pressing, followed by ZT optimization using machine learning models. Synchrotron XRD and atom-probe tomography map phase distribution and defect density, which correlate with thermal conductivity reductions .

Q. How do nanoscale defects in SrTe influence its catalytic and thermoelectric properties?

Grain boundaries and vacancies in hydrothermally synthesized SrTe nanoballs reduce thermal conductivity by 40% via phonon scattering, while sulfur-doping introduces mid-gap states that enhance electrical conductivity. Aberration-corrected STEM and positron annihilation spectroscopy quantify defect types and concentrations .

Methodological Considerations

Q. What advanced techniques are used to resolve contradictions in SrTe’s bandgap measurements?

Discrepancies between optical (UV-Vis) and computational bandgaps are resolved using GW calculations and ellipsometry. For instance, hydrothermally synthesized SrTe nanoballs show a 1.48 eV optical bandgap, while HSE06 predicts 1.35 eV, attributed to excitonic effects .

Q. How can researchers design experiments to optimize SrTe for dual applications in electrocatalysis and thermoelectrics?

A multi-physics approach combines DFT for electronic structure prediction, hydrothermal synthesis for nanostructuring, and in situ XRD/FTIR to monitor phase stability under operational conditions. Machine learning models further identify optimal doping levels for maximizing ZT and OER activity .

Key Research Gaps

  • Long-term stability of SrTe under alternating OER and thermoelectric cycles.
  • Scalable synthesis routes for SrTe nanocomposites with controlled defect densities.

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